2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
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Overview
Description
“2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile” is a chemical compound with the molecular formula C21H17NO . It has a molecular weight of 299.37 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point range of 118 - 120 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile: may serve as a precursor in the synthesis of various therapeutic agents. Its phenylacetonitrile group could be utilized in the formation of amides, which are common in many pharmaceuticals. The hydroxyphenyl moiety offers a site for further functionalization, potentially leading to the development of novel drugs with improved pharmacokinetic properties .
Material Science: Advanced Polymer Research
In material science, this compound’s rigid aromatic structure could be incorporated into polymers to enhance their thermal stability and mechanical strength. Its potential to form cross-linked structures can be explored to create new materials with specific characteristics, such as high durability or electrical conductivity .
Environmental Science: Pollutant Removal
The compound’s ability to interact with various organic molecules could be harnessed in environmental science for the removal of pollutants from water sources. By incorporating it into adsorbent materials, it might bind to harmful organic compounds, aiding in water purification processes .
Analytical Chemistry: Chromatography Standards
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile: could be used as a standard in chromatographic analysis due to its unique chemical structure. It may help in the calibration of equipment and serve as a reference compound for the identification of similar organic molecules .
Biochemistry: Enzyme Inhibition Studies
This compound could be of interest in biochemistry for studying enzyme-substrate interactions. Its structure might allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-based sensors or assays .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, the compound’s metabolic pathways could be studied to understand its biotransformation. This knowledge is crucial for predicting drug-drug interactions and optimizing dosing regimens for medications that share similar metabolic routes .
Safety and Hazards
properties
IUPAC Name |
2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDAPCEDFZST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377315 |
Source
|
Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
CAS RN |
338791-84-7 |
Source
|
Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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